

Application Notes and Protocols: OSR1 Overexpression Plasmid for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor crucial for embryonic development, particularly in the formation of the kidneys and heart. Emerging evidence also points to its significant role as a tumor suppressor in various cancers, including gastric, lung, and renal cell carcinoma, where its expression is often downregulated. OSR1 exerts its functions by modulating key signaling pathways, such as Wnt/ β -catenin and p53, and by interacting with other critical transcription factors.

This document provides detailed application notes and protocols for utilizing an OSR1 overexpression plasmid in cell culture experiments. These guidelines are intended to assist researchers in investigating the functional roles of OSR1 in cellular processes such as proliferation, differentiation, and signaling.

Data Presentation OSR1 Overexpression Effects on Gene and Protein Expression



Cell Line	Method of OSR1 Overexpressio n	Target Gene/Protein	Change in Expression	Reference
Human Kidney Epithelial Cells (hKEpCs)	Lentiviral Transduction	OSR1	~3,000-fold increase in mRNA	
Human Kidney Epithelial Cells (hKEpCs)	Lentiviral Transduction	SIX2	~50,000-fold increase in mRNA (for comparison)	_
MCF-7 (Breast Cancer)	OSR1 Overexpression Vector	E-cadherin	Increased	_
MCF-7 (Breast Cancer)	OSR1 Overexpression Vector	N-cadherin	Decreased	_
MCF-7 (Breast Cancer)	OSR1 Overexpression Vector	Snail	Decreased	
MCF-7 (Breast Cancer)	OSR1 Overexpression Vector	β-catenin	Decreased	
MCF-7 (Breast Cancer)	OSR1 Overexpression Vector	с-Мус	Decreased	
MCF-7 (Breast Cancer)	OSR1 Overexpression Vector	Cyclin D1	Decreased	
ACHN and A498 (Renal Cell Carcinoma)	shRNA-mediated knockdown (for comparison)	p53	Decreased mRNA	_



ACHN and A498 (Renal Cell Carcinoma)	shRNA-mediated knockdown (for comparison)	p21	Decreased mRNA
ACHN and A498 (Renal Cell Carcinoma)	shRNA-mediated knockdown (for comparison)	p27	Decreased mRNA
ACHN and A498 (Renal Cell Carcinoma)	shRNA-mediated knockdown (for comparison)	p57	Decreased mRNA
ACHN and A498 (Renal Cell Carcinoma)	shRNA-mediated knockdown (for comparison)	RB	Decreased mRNA

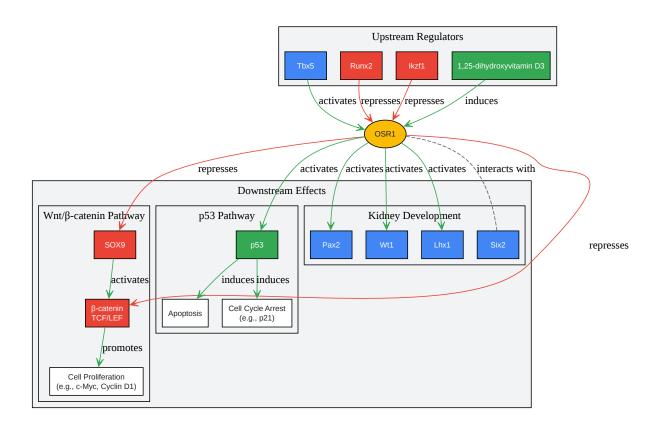
Functional Effects of OSR1 Overexpression



Cell Line	Assay	Effect of OSR1 Overexpressio n	Quantitative Change	Reference
MDA-MB-231 (Breast Cancer)	CCK-8 Assay	Inhibition of cell proliferation	Statistically significant decrease	
MCF-7 (Breast Cancer)	CCK-8 Assay	Inhibition of cell proliferation	Statistically significant decrease	
MDA-MB-231 (Breast Cancer)	Colony Formation Assay	Reduced clonogenic potential	Statistically significant decrease	
MCF-7 (Breast Cancer)	Colony Formation Assay	Reduced clonogenic potential	Statistically significant decrease	
MDA-MB-231 (Breast Cancer)	Transwell Migration Assay	Reduced migratory capability	Statistically significant decrease	_
MCF-7 (Breast Cancer)	Transwell Migration Assay	Reduced migratory capability	Statistically significant decrease	_
Gastric Cancer Cell Lines	p53 Luciferase Reporter Assay	Activation of p53 transcriptional activity	~2 to 3-fold increase	_
Gastric Cancer Cell Lines	TCF/LEF Luciferase Reporter Assay	Repression of TCF/LEF transcriptional activity	~50% decrease	_

Signaling Pathways and Experimental Workflows

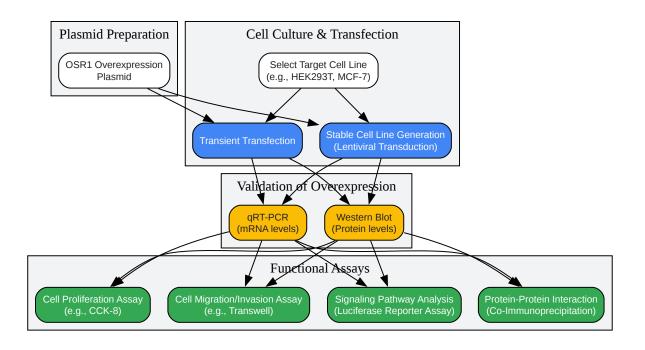




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Caption: OSR1 Signaling Pathways.





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Caption: Experimental Workflow for OSR1 Overexpression Studies.

Experimental Protocols

Transient Transfection of OSR1 Overexpression Plasmid

This protocol is suitable for transiently expressing OSR1 in a variety of mammalian cell lines, such as HEK293T, for initial functional studies.

Materials:

- OSR1 overexpression plasmid
- HEK293T cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin



- Lipofectamine™ 3000 Transfection Reagent (or similar)
- Opti-MEM™ I Reduced Serum Medium
- 6-well plates

Procedure:

- Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection Complex Preparation:
 - For each well, dilute 2.5 µg of the OSR1 overexpression plasmid in 125 µL of Opti-MEM™ medium.
 - In a separate tube, dilute 5 µL of P3000™ Reagent in the diluted DNA solution.
 - In another separate tube, dilute 3.75 µL of Lipofectamine[™] 3000 reagent in 125 µL of Opti-MEM[™] medium.
 - Combine the diluted DNA and diluted Lipofectamine™ 3000 reagent. Mix gently and incubate for 15 minutes at room temperature.
- Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Analysis: After incubation, harvest the cells for downstream applications such as qRT-PCR or Western blotting to confirm OSR1 overexpression.

Generation of Stable OSR1 Overexpressing Cell Lines via Lentiviral Transduction

This protocol describes the generation of a stable cell line with constitutive OSR1 expression, which is ideal for long-term studies.



Materials:

- Lentiviral vector containing the OSR1 gene and a selection marker (e.g., puromycin resistance)
- Packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells (for lentivirus production)
- Target cell line
- Polybrene
- Puromycin

- Lentivirus Production:
 - Co-transfect HEK293T cells with the OSR1 lentiviral vector and packaging plasmids using a suitable transfection reagent.
 - Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
 - Filter the supernatant through a 0.45 μm filter to remove cell debris.
- Transduction of Target Cells:
 - Seed the target cells in a 6-well plate.
 - The next day, replace the medium with fresh medium containing the lentiviral supernatant and Polybrene (final concentration 4-8 μg/mL).
 - Incubate for 24 hours.
- Selection:
 - After 24 hours, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell



line with a kill curve).

- Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.
- Expansion and Validation:
 - Isolate and expand individual resistant colonies.
 - Validate OSR1 overexpression in the stable cell line clones by qRT-PCR and Western blotting.

Western Blotting for OSR1 Protein Expression

Materials:

- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against OSR1
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate

- Cell Lysis: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
- SDS-PAGE and Transfer:



- Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.
- After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-OSR1 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST and visualize the protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for OSR1 mRNA Expression

Materials:

- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- Primers for OSR1 and a housekeeping gene (e.g., GAPDH)

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
 - Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.



- qPCR Reaction:
 - Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers for OSR1 or the housekeeping gene, and the synthesized cDNA.
 - Run the qPCR reaction in a real-time PCR system.
- Data Analysis: Analyze the results using the ΔΔCt method to determine the relative expression of OSR1 mRNA, normalized to the housekeeping gene.

Luciferase Reporter Assay for Wnt/β-catenin (TCF/LEF) and p53 Signaling

Materials:

- TCF/LEF or p53 luciferase reporter plasmid
- Renilla luciferase control plasmid
- Dual-Luciferase® Reporter Assay System
- Luminometer

- Co-transfection: Co-transfect the cells with the OSR1 overexpression plasmid, the respective luciferase reporter plasmid (TCF/LEF or p53), and the Renilla luciferase control plasmid.
- Cell Treatment (Optional): If studying the effect of OSR1 on pathway activation, treat the cells with an appropriate agonist or antagonist for the Wnt or p53 pathway.
- Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
- Luciferase Measurement:
 - Measure the firefly luciferase activity in the cell lysate.



- Subsequently, measure the Renilla luciferase activity in the same sample.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity between cells with and without OSR1 overexpression.

Co-Immunoprecipitation (Co-IP) for OSR1 Protein Interactions

This protocol can be used to investigate the interaction of OSR1 with known or putative binding partners (e.g., Wt1, Six2).

Materials:

- Co-IP lysis buffer (non-denaturing)
- Antibody against OSR1 (for immunoprecipitation)
- Antibody against the putative interacting protein (for Western blotting)
- Protein A/G magnetic beads
- IgG control antibody

- Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
- Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the anti-OSR1 antibody or an IgG control antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 1-3 hours at 4°C.



- Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein. The presence of a band in the OSR1 IP lane but not in the IgG control lane indicates an interaction.
- To cite this document: BenchChem. [Application Notes and Protocols: OSR1 Overexpression Plasmid for Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578480#osr1-overexpression-plasmid-for-cell-culture]

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